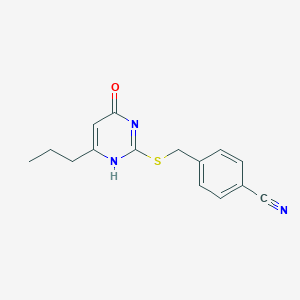
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is an enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway. The inhibition of DHODH by this compound has been found to have several beneficial effects, making it a promising candidate for further research.
Wirkmechanismus
Target of Action
The primary targets of the compound “4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile” are currently unknown. This compound is a derivative of pyrimidine, which is a basic structure in many biological molecules, such as nucleotides . Therefore, it may interact with various biological targets.
Biochemical Pathways
Given its structural similarity to pyrimidine, it might be involved in nucleotide synthesis or other related biochemical pathways .
Pharmacokinetics
Its solubility in aqueous base and dmso suggests that it might have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its solubility in aqueous base suggests that it might be more effective in a basic environment .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile in lab experiments is its specificity for this compound. This compound has been found to be a potent inhibitor of this compound, with minimal effects on other enzymes. This specificity makes it a valuable tool for studying the role of this compound in cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition can have significant effects on cellular processes. Therefore, caution must be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile. One area of interest is in the development of new cancer therapies. This compound is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. Therefore, further research is needed to determine the potential of this compound as a cancer therapy. Another area of interest is in the treatment of autoimmune diseases. This compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on other cellular processes.
Synthesemethoden
The synthesis of 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzonitrile with sodium methoxide to form 4-methoxybenzonitrile. This intermediate is then reacted with 4-hydroxy-6-propylpyrimidine-2-thiol to yield the final product.
Wissenschaftliche Forschungsanwendungen
The inhibition of 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile by this compound has been found to have several potential applications in scientific research. One of the major areas of interest is in the treatment of cancer. This compound is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-3-13-8-14(19)18-15(17-13)20-10-12-6-4-11(9-16)5-7-12/h4-8H,2-3,10H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOTUDDHUBMRLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444477.png)
![6-(4-methoxyphenyl)-9-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444478.png)
![isopropyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444481.png)
![2-[4-(2-methylpropyl)phenyl]-N-(3-nitrophenyl)quinoline-4-carboxamide](/img/structure/B444482.png)
![Isopropyl 4-(4-bromophenyl)-2-{[(2-chlorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444484.png)
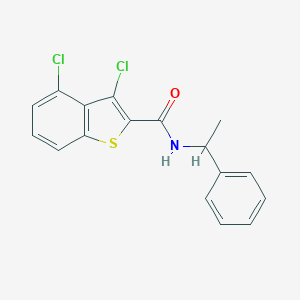
![N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444491.png)
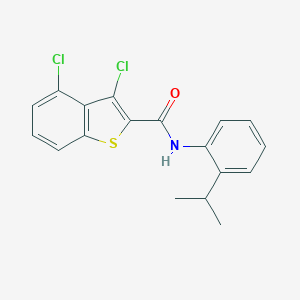
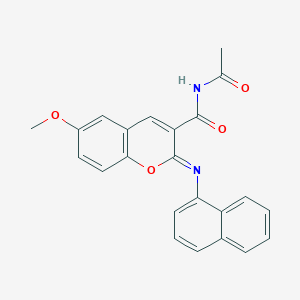
![8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444494.png)
![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B444495.png)
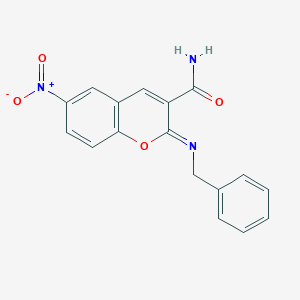
![6-bromo-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B444498.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B444499.png)